molecular formula C16H18Cl2N2O3 B5685000 3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one

3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one

Numéro de catalogue B5685000
Poids moléculaire: 357.2 g/mol
Clé InChI: JFKDYSOJJAJMDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one, commonly known as Linezolid, is a synthetic antibiotic used to treat various infections caused by Gram-positive bacteria. It was first approved by the US Food and Drug Administration (FDA) in 2000 for the treatment of skin and soft tissue infections, pneumonia, and other infections caused by resistant bacteria.

Mécanisme D'action

Linezolid works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the translation of mRNA. This ultimately leads to the inhibition of bacterial growth and the eradication of the infection.
Biochemical and Physiological Effects:
Linezolid has been shown to have minimal effects on human cells and tissues. It does not inhibit human mitochondrial protein synthesis and has a low potential for toxicity. However, it may interfere with the metabolism of certain drugs, such as monoamine oxidase inhibitors, and may cause serotonin syndrome in some patients.

Avantages Et Limitations Des Expériences En Laboratoire

Linezolid has several advantages for use in laboratory experiments. It is effective against a wide range of Gram-positive bacteria, has a low potential for toxicity, and can be administered orally or intravenously. However, it has limitations in terms of its cost and availability, as well as its potential for the development of resistance in bacteria.

Orientations Futures

There are several future directions for research on Linezolid. One area of interest is the development of new analogs with improved efficacy and lower toxicity. Another area of focus is the investigation of the mechanisms of resistance to Linezolid and the development of strategies to overcome this resistance. Additionally, Linezolid may have potential applications in the treatment of viral infections and cancer, which require further investigation.

Méthodes De Synthèse

The synthesis of Linezolid involves several steps, including the condensation of 4-methyl-3,5-dichlorobenzoyl chloride with piperidine, followed by the reaction with 2-amino-2-hydroxymethyl-1,3-propanediol to form the oxazolidinone ring. The final product is obtained by purification and isolation using various techniques.

Applications De Recherche Scientifique

Linezolid has been extensively studied in the field of microbiology and infectious diseases. It has been shown to be effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecium. Linezolid has also been used in the treatment of tuberculosis and other mycobacterial infections.

Propriétés

IUPAC Name

3-[1-(3,5-dichloro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3/c1-10-13(17)8-11(9-14(10)18)15(21)19-4-2-12(3-5-19)20-6-7-23-16(20)22/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKDYSOJJAJMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2CCC(CC2)N3CCOC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.